4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine
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Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine is a compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature, which allows for the efficient formation of the oxadiazole core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials, such as fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: This compound shares the oxadiazole ring and cyclopropyl group but lacks the oxan-4-amine moiety.
5-Cyclopropyl-1,3,4-oxadiazol-2-amine: Another similar compound with a different arrangement of the oxadiazole ring.
Uniqueness
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine is unique due to the presence of the oxan-4-amine moiety, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other oxadiazole derivatives and may contribute to its specific properties and applications.
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFLJOBDVHPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3(CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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